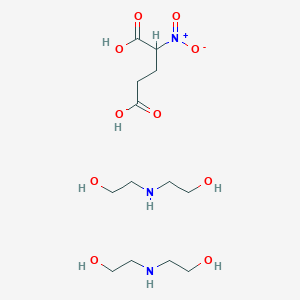
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate is a chemical compound with the molecular formula C13H29N3O10 It is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups and a nitroglutarate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(bis(2-hydroxyethyl)ammonium) nitroglutarate typically involves the reaction of glutaric acid with bis(2-hydroxyethyl)amine in the presence of a nitro group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, nitration, and ammonium salt formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrogen oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Applications De Recherche Scientifique
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) nitroglutarate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl)ammonium nitrate
- Bis(2-hydroxyethyl)ammonium sulfate
- Bis(2-hydroxyethyl)ammonium phosphate
Uniqueness
Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate is unique due to its nitroglutarate moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
97552-85-7 |
|---|---|
Formule moléculaire |
C13H29N3O10 |
Poids moléculaire |
387.38 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;2-nitropentanedioic acid |
InChI |
InChI=1S/C5H7NO6.2C4H11NO2/c7-4(8)2-1-3(5(9)10)6(11)12;2*6-3-1-5-2-4-7/h3H,1-2H2,(H,7,8)(H,9,10);2*5-7H,1-4H2 |
Clé InChI |
PMYXFYGVJZFOJE-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


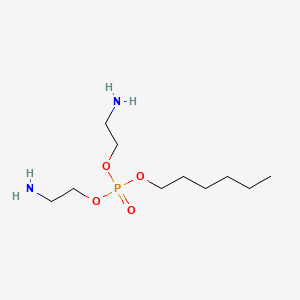
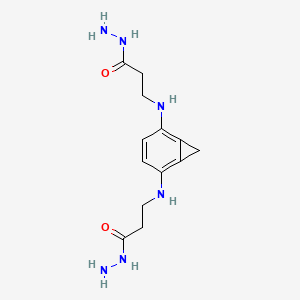
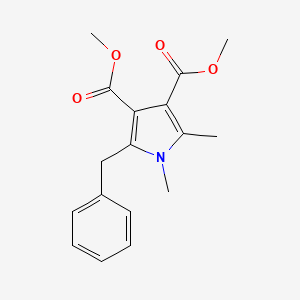


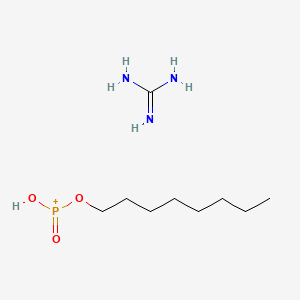

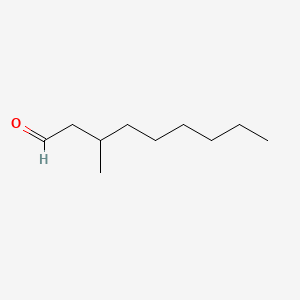
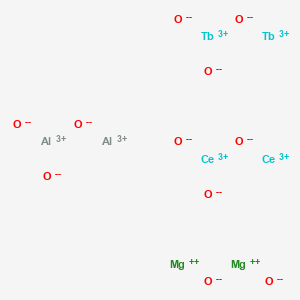
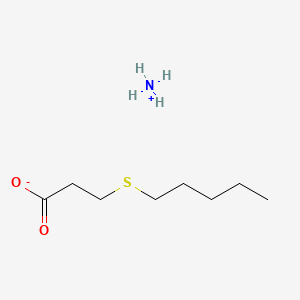

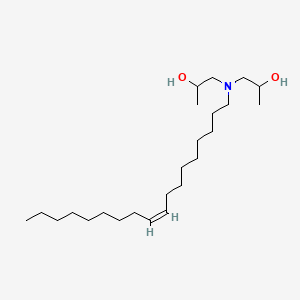
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)

